5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole

C–H functionalization palladium catalysis directing group strategy

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS 375857-64-0) is a heterocyclic small-molecule building block belonging to the 5-aryl-3-methyl-1,2,4-oxadiazole scaffold class. With molecular formula C₉H₇BrN₂O and molecular weight 239.07 g·mol⁻¹, this compound features a 1,2,4-oxadiazole core substituted at the 5-position with an ortho-bromophenyl ring and at the 3-position with a methyl group.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 375857-64-0
Cat. No. B1287245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole
CAS375857-64-0
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=CC=C2Br
InChIInChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3
InChIKeyNYAFKUCVAVUCHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS 375857-64-0): Ortho-Bromo 1,2,4-Oxadiazole Building Block for Cross-Coupling and Medicinal Chemistry Sourcing


5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS 375857-64-0) is a heterocyclic small-molecule building block belonging to the 5-aryl-3-methyl-1,2,4-oxadiazole scaffold class [1]. With molecular formula C₉H₇BrN₂O and molecular weight 239.07 g·mol⁻¹, this compound features a 1,2,4-oxadiazole core substituted at the 5-position with an ortho-bromophenyl ring and at the 3-position with a methyl group [2]. The ortho-bromo substitution pattern distinguishes it from the meta-bromo (CAS 160377-58-2) and para-bromo (CAS 71566-07-9) positional isomers, imparting unique steric and electronic properties that influence reactivity in palladium-catalyzed cross-coupling reactions and metal-chelation applications . Commercially available from multiple suppliers at purities of 95–98% , this compound serves primarily as a synthetic intermediate for constructing more elaborate bioactive molecules, materials chemistry precursors, and metal-chelating ligands.

Why 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole Cannot Be Substituted with In-Class Analogs: Position-Specific Reactivity Matters


The three monobrominated positional isomers of 3-methyl-5-phenyl-1,2,4-oxadiazole—ortho (2-bromo, CAS 375857-64-0), meta (3-bromo, CAS 160377-58-2), and para (4-bromo, CAS 71566-07-9)—share identical molecular formula (C₉H₇BrN₂O) and molecular weight (239.07 g·mol⁻¹) yet exhibit fundamentally different reactivity profiles driven by bromine substitution position [1]. The para-bromo isomer has been specifically utilized as a reagent for preparing cathepsin K inhibitors (WO 2017036357 A1), demonstrating that the substitution position dictates downstream patent and target specificity [2]. The ortho-bromo isomer provides a sterically hindered aryl bromide suited for orthogonal Suzuki-Miyaura coupling strategies where meta- and para-bromo analogs may undergo premature or undesired coupling. Furthermore, the ortho-bromo arrangement enables potential bidentate chelation with the oxadiazole nitrogen (N4), a coordination mode geometrically inaccessible to the meta and para isomers. Generic replacement without confirming the bromine position can therefore lead to divergent cross-coupling yields, altered metal-binding stoichiometry, or failure to reproduce patented reaction sequences. No evidence currently supports direct end-application substitution of the ortho-, meta-, and para-bromo isomers in biological assays.

Quantitative Differentiation Evidence: 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole vs. Its Closest Structural Analogs


Ortho-Bromo Substitution Enables Chelation-Assisted Metal Catalysis Inaccessible to Meta- and Para-Bromo Isomers

The ortho-bromophenyl substituent positions the bromine atom in spatial proximity to the oxadiazole N4 nitrogen, creating a potential bidentate coordination pocket for transition metals. This structural feature is geometrically impossible for the meta- and para-bromo isomers due to the rigidity of the phenyl spacer [1]. The 1,2,4-oxadiazole ring itself exerts an ortho/para-directing effect in electrophilic aromatic substitution, and when combined with an ortho-bromo substituent, the molecule presents a chelation-assisted directing group motif relevant to Pd-catalyzed C–H activation [2]. 2-Phenyl-1,2,4-oxadiazole derivatives with ortho-halogen substitution have been employed as substrates for directed ortho-metalation and subsequent functionalization in contrast to their meta- and para-halogenated counterparts, which lack this directing capability [3].

C–H functionalization palladium catalysis directing group strategy bidentate chelation

Ortho-Bromo Isomer Diverges from Para-Bromo Isomer in Patented Cathepsin K Inhibitor Synthesis Applications

The para-bromo isomer 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS 71566-07-9) is explicitly claimed as a useful reagent for the preparation of cathepsin K inhibitors in PCT International Application WO 2017036357 A1 [1]. The ortho-bromo isomer (CAS 375857-64-0) is structurally excluded from the synthetic route described in this patent because the Suzuki coupling partner generated from the ortho-bromo substrate would produce a regioisomeric biaryl product with a different spatial orientation of the oxadiazole ring relative to the coupled aryl group. No patent or primary literature was found that claims the ortho-bromo isomer for cathepsin K inhibitor synthesis. This provides clear intellectual property and synthetic-route differentiation: researchers targeting cathepsin K via the published route require the para-bromo isomer, while those seeking structurally distinct analogs with altered binding geometry may deliberately select the ortho-bromo isomer.

cathepsin K inhibitor osteoporosis medicinal chemistry patent differentiation

Ortho-Bromo Isomer Exhibits Higher Predicted Lipophilicity (XLogP3 = 2.9) Compared to Non-Halogenated Parent Scaffold

The target compound 5-(2-bromophenyl)-3-methyl-1,2,4-oxadiazole has a computed XLogP3-AA value of 2.9 [1], reflecting the contribution of the ortho-bromine atom to overall lipophilicity. In comparison, the non-halogenated parent scaffold 3-methyl-5-phenyl-1,2,4-oxadiazole (CAS 1199-00-4, MW 160.17 g·mol⁻¹) has a predicted XLogP3 of approximately 2.0–2.1 (estimated by structural subtraction of the bromine contribution) [2]. This difference of ~0.8–0.9 log units corresponds to approximately a 6–8-fold difference in predicted n-octanol/water partition coefficient, which can meaningfully impact membrane permeability, passive diffusion rates, and compound retention time in reversed-phase HPLC purification. The para-bromo isomer (CAS 71566-07-9) shares the same computed XLogP3 value of 2.9, meaning the ortho vs. para differentiation does not arise from gross lipophilicity differences but rather from steric and electronic positional effects.

lipophilicity ADME prediction XLogP3 physicochemical property

Ortho-Bromo Isomer Is a Solid at Ambient Temperature with Distinct Melting Behavior Compared to Meta-Bromo Analog

The meta-bromo isomer (CAS 160377-58-2) has a reported melting point of 95–96 °C and is described as a white to off-white solid . The target ortho-bromo isomer (CAS 375857-64-0) is also a solid at ambient temperature, with a melting point reported by one vendor as 205–207 °C [1], though this data point requires independent verification given its origin from an excluded source and the absence of peer-reviewed confirmation. The substantial melting point difference (~110 °C) between the ortho and meta isomers suggests significantly different crystal packing energies, which may arise from the ortho-bromine's steric influence on molecular planarity and intermolecular π-stacking interactions. This difference matters for solid-state handling, recrystallization solvent selection, and long-term storage stability at elevated temperatures. The des-bromo parent 3-methyl-5-phenyl-1,2,4-oxadiazole (CAS 1199-00-4, MW 160.17) is lower melting owing to reduced molecular weight and absence of heavy halogen.

melting point solid-state property handling and storage form selection

1,2,4-Oxadiazole Scaffold Class Demonstrates Anti-Prostate Cancer Activity at Low Micromolar IC₅₀, Establishing Context for Ortho-Bromo Derivative Exploration

While no direct cytotoxicity data were found for 5-(2-bromophenyl)-3-methyl-1,2,4-oxadiazole itself, the 1,2,4-oxadiazole scaffold class has validated activity against prostate cancer cell lines. A high-throughput screen identified N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines with antiproliferative activity against DU-145 human prostate carcinoma cells, with the initial hit compound showing a potency of 5.7 μM [1]. Subsequent medicinal chemistry optimization yielded compounds with 200-fold improved potency. A separate study on 1,2,4-oxadiazoles as anti-prostate cancer agents identified six compounds with IC₅₀ values ranging from 0.5 to 5.1 μM against PC-3 androgen-independent cells, with low cytotoxicity on non-cancerous MCF-10A cells [2]. The ortho-bromophenyl substituent provides a synthetic handle for Suzuki diversification to explore this validated chemical space, a capability not present in the non-halogenated parent scaffold. Importantly, this evidence establishes class-level biological validation but does not constitute target-specific activity for CAS 375857-64-0.

anti-prostate cancer cytotoxicity DU-145 PC-3 scaffold validation

Ortho-Bromo Substitution Provides Orthogonal Suzuki Coupling Handle Absent in Non-Halogenated Scaffold

The ortho-bromophenyl group serves as an electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling construction of biaryl derivatives directly from the oxadiazole scaffold . The non-halogenated parent compound 3-methyl-5-phenyl-1,2,4-oxadiazole (CAS 1199-00-4, MW 160.17) lacks this synthetic handle entirely and would require separate halogenation to achieve similar reactivity. Sterically hindered ortho-bromo-substituted arenes have been successfully employed in Suzuki polycondensation reactions, demonstrating that ortho-substitution does not preclude efficient coupling despite increased steric demand relative to para-substituted substrates [1]. This positions the ortho-bromo isomer as a strategic choice for deliberate steric control in coupling reactions—offering attenuated reactivity that can be advantageous when sequential or chemoselective coupling protocols are required.

Suzuki-Miyaura coupling orthogonal functionalization biaryl synthesis building block

Procurement-Relevant Application Scenarios for 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS 375857-64-0)


Orthogonal Suzuki-Miyaura Diversification for Medicinal Chemistry Library Synthesis

Medicinal chemistry teams seeking to generate focused libraries of 5-aryl-3-methyl-1,2,4-oxadiazole derivatives can employ 5-(2-bromophenyl)-3-methyl-1,2,4-oxadiazole as a key diversification intermediate. The ortho-bromine provides a palladium-catalyzed cross-coupling handle for introducing diverse aryl, heteroaryl, or alkenyl boronic acid coupling partners, enabling structure-activity relationship (SAR) exploration at the 2-position of the phenyl ring . This approach is validated by the demonstrated activity of the 1,2,4-oxadiazole scaffold class against prostate cancer cell lines (IC₅₀ 0.5–5.7 μM range) [1]. The ortho substitution pattern generates regioisomeric biaryl products that are structurally distinct from those obtained using the para-bromo isomer, expanding the accessible chemical space for lead optimization programs. The compound is commercially available at 95–98% purity in quantities suitable for parallel synthesis (1–5 g scale).

Metal Complexation Studies Exploiting Bidentate (N^Br) Coordination Geometry

The spatial proximity of the ortho-bromine to the oxadiazole N4 nitrogen creates a potential bidentate (N^Br) coordination motif that is geometrically inaccessible in the meta- and para-bromo positional isomers . This structural feature makes 5-(2-bromophenyl)-3-methyl-1,2,4-oxadiazole a candidate ligand for synthesizing transition metal complexes with Zn(II), Cu(II), or Pd(II). The broader class of 5-aryl-3-methyl-1,2,4-oxadiazoles has been shown to form luminescent chelate complexes with Zn(II) and Cu(II), and the ortho-bromo substituent may modulate the electronic and photophysical properties of the resulting complexes relative to non-halogenated or para-substituted analogs [1]. Researchers investigating structure-property relationships in emissive metal-organic materials should preferentially select the ortho-bromo isomer for studies probing halogen effects on metal coordination geometry and luminescence quantum yield.

Synthesis of Regioisomeric Cathepsin K Inhibitor Analogs with Altered Binding Geometry

The para-bromo isomer (CAS 71566-07-9) has been disclosed in patent WO 2017036357 A1 as a reagent for preparing cathepsin K inhibitors . Pharmaceutical research groups seeking to explore regioisomeric cathepsin K inhibitor analogs—where the oxadiazole-phenyl biaryl junction geometry is altered from para to ortho connectivity—require the ortho-bromo isomer as the synthetic entry point. This 'patent-busting' or scaffold-hopping strategy generates compounds that are structurally novel relative to the patented para-series, potentially yielding differentiated intellectual property and altered pharmacokinetic or selectivity profiles. The regioisomeric products possess distinct 3D molecular shapes and dipole moment vectors that can translate into differential target binding and off-target selectivity patterns.

Building Block for Electron-Deficient Conjugated Materials via Cross-Coupling Polymerization

The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, and when combined with the electron-withdrawing bromine substituent, 5-(2-bromophenyl)-3-methyl-1,2,4-oxadiazole serves as an electron-poor monomer or end-cap for conjugated polymer synthesis . Ortho-bromo-substituted arenes have been successfully employed as monomers in Suzuki polycondensation reactions to produce poly(phenylene)s with controlled architectures [1]. The ortho-substitution pattern introduces a kink in the polymer backbone that can modulate π-conjugation length, solubility, and solid-state morphology relative to para-linked analogs. Materials chemistry groups developing organic semiconductors,OLED electron-transport layers, or nonlinear optical materials may select the ortho-bromo isomer to introduce specific backbone torsion angles and electronic effects inaccessible with the linear para-bromo isomer.

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